molecular formula C10H12ClF2N B13638076 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride

6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride

Cat. No.: B13638076
M. Wt: 219.66 g/mol
InChI Key: GZEHTWINPJFOHX-UHFFFAOYSA-N
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Description

6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride is a chemical compound with the molecular formula C10H12ClF2N It is a derivative of tetrahydronaphthalene, characterized by the presence of two fluorine atoms at the 6th and 7th positions and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where a fluorinated aromatic compound undergoes alkylation to introduce the tetrahydronaphthalene moiety. Another method is the Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, resulting in various physiological responses .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalen: A dopamine analog studied for its binding to dopamine receptors.

    6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine:

Uniqueness

6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 6th and 7th positions enhances its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66 g/mol

IUPAC Name

6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C10H11F2N.ClH/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12;/h4-5,10H,1-3,13H2;1H

InChI Key

GZEHTWINPJFOHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)F)F)N.Cl

Origin of Product

United States

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